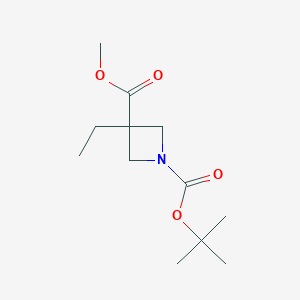

1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate

Overview

Description

Molecular Structure Analysis

The molecular formula of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate is C12H21NO4 . The InChI code is 1S/C11H19NO4/c1-5-15-9(13)8-6-12(7-8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3 .Physical and Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It has a molecular weight of 215.25 g/mol . The specific gravity is 1.08 at 20/20 degrees Celsius, and the refractive index is 1.45 .Scientific Research Applications

Stereoselective Hydroformylation

The compound methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, closely related to 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate, has been hydroformylated to produce important intermediates for the synthesis of homochiral amino acid derivatives. This process is significant in homogeneous transition-metal-catalysed reactions, achieving up to 99% diastereoselectivities (Kollár & Sándor, 1993).

Synthesis of Amino Acid Derivatives

Diastereoselective alkylation of the compound's diastereomers has been reported, with bulky ring substituents leading to the exclusive formation of one alkylated diastereomer. This process is pivotal for producing oxazolidine derivatives, valuable in synthesizing amino acid derivatives (Koskinen, Saarenketo, & Straub, 2004).

Enzymatic Resolution in Asymmetric Synthesis

The enzymatic resolution of related compounds has been utilized in synthesizing (S)-dapoxetine, highlighting the biocatalytic potential of this chemical structure for producing valuable pharmaceutical intermediates (Torre, Gotor‐Fernández, & Gotor, 2006).

Intermediate in mTOR Targeted Molecules

It has been used as an intermediate in the synthesis of targeted PROTAC molecules, specifically for mTOR targeting, demonstrating its role in complex synthetic routes for potential therapeutic agents (Zhang et al., 2022).

Development of Chiral Auxiliaries

The compound has been utilized in the synthesis and application of new chiral auxiliaries, which are instrumental in stereoselective organic synthesis, further emphasizing its versatility in synthetic chemistry (Studer, Hintermann, & Seebach, 1995).

Asymmetric Synthesis of Nociceptin Antagonists

Its derivative has been developed for the efficient and practical asymmetric synthesis of nociceptin antagonists, showcasing its application in the synthesis of compounds with potential therapeutic applications (Jona et al., 2009).

Mechanism of Action

The mechanism of action of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate is not well-documented in the literature.

Safety and Hazards

The compound is classified as an irritant, with the hazard statement H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 3-ethylazetidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-6-12(9(14)16-5)7-13(8-12)10(15)17-11(2,3)4/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHACCRIHIILPJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CN(C1)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1403321.png)

![1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine](/img/structure/B1403323.png)

![1-(2-Isopropoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403334.png)

![1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1403337.png)

![2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B1403338.png)